molecular formula C9H5NO4S B1295880 5-Nitro-1-benzothiophene-2-carboxylic acid CAS No. 6345-55-7

5-Nitro-1-benzothiophene-2-carboxylic acid

Cat. No. B1295880
CAS RN: 6345-55-7
M. Wt: 223.21 g/mol
InChI Key: ZGSMHACHDULBBY-UHFFFAOYSA-N
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Patent
US07786132B2

Procedure details

Copper (8.18 g, 0.129 mol) was added to a mechanically stirred slurry of 5-nitrobenzo[b]thiophene-2-carboxylic acid (28.73 g, 0.129 mol) and quinoxaline (160 mL). The thick mixture was heated to 190° C. Upon heating, stirring became easier, and at around 170° C. gas evolution was observed. Gas evolution ceased after 40 min and the reaction mixture was allowed to cool to r.t. overnight. The mixture was then poured over crushed ice and acidified with concentrated hydrochloric acid. The resulting brown suspension was warmed with diethyl ether (4×400 mL). The ether layers were combined, washed with 2 N aqueous hydrochloric acid (300 mL), water (300 mL) and brine (300 mL), and then separated, dried over sodium sulfate, filtered, and the solvent evaporated in vacuo. The crude yellow solid (26 g) was recrystallized from hot acetone (175 mL) to yield 5-nitrobenzo[b]thiophene (15.58 g, 68%) as pale yellow crystals. 1H NMR δ (d6-DMSO, 400 MHz) 7.63 (d, J=5.5 Hz, 1H), 7.95 (d, J=5.5 Hz, 1H), 8.08 (dd, J=9, 2 Hz, 1H), 8.20 (d, J=9 Hz, 1H), 8.75 (d, J=2 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28.73 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
reactant
Reaction Step Two
Quantity
8.18 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:15]=[CH:14][C:7]2[S:8][C:9](C(O)=O)=[CH:10][C:6]=2[CH:5]=1)([O-:3])=[O:2].N1C2C(=CC=CC=2)N=CC=1.Cl>[Cu].CCOCC>[N+:1]([C:4]1[CH:15]=[CH:14][C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
28.73 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(SC(=C2)C(=O)O)C=C1
Name
Quantity
160 mL
Type
reactant
Smiles
N1=CC=NC2=CC=CC=C12
Name
Quantity
8.18 g
Type
catalyst
Smiles
[Cu]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon heating
CUSTOM
Type
CUSTOM
Details
at around 170° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool to r.t. overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The mixture was then poured
CUSTOM
Type
CUSTOM
Details
over crushed ice
WASH
Type
WASH
Details
washed with 2 N aqueous hydrochloric acid (300 mL), water (300 mL) and brine (300 mL)
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude yellow solid (26 g) was recrystallized from hot acetone (175 mL)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC2=C(SC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.58 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.